molecular formula C21H20O10 B194785 Emodin 1-O-beta-D-glucoside CAS No. 38840-23-2

Emodin 1-O-beta-D-glucoside

Cat. No.: B194785
CAS No.: 38840-23-2
M. Wt: 432.4 g/mol
InChI Key: ZXXFEBMBNPRRSI-JNHRPPPUSA-N
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Description

Emodin-1-O-glucoside is a naturally occurring anthraquinone derivative. It is a glucoside form of emodin, which is found in various plants, particularly in the rhubarb species. Emodin-1-O-glucoside is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties .

Mechanism of Action

Target of Action

Emodin 1-O-beta-D-glucoside primarily targets bacterial neuraminidase (BNA), acting as a potent and noncompetitive inhibitor . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Mode of Action

This compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction leads to a decrease in the activity of the targeted enzymes, resulting in the observed biological effects .

Biochemical Pathways

This compound affects multiple biochemical pathways. It is involved in the inflammatory pathway, anti-apoptosis pathway, anti-hypertrophy pathway, anti-fibrosis pathway, and the pathway regulating oxidative damage . These pathways play crucial roles in various biological processes, including cell survival, proliferation, and response to stress .

Pharmacokinetics

This compound has poor oral bioavailability due to its extensive glucuronidation . Certain compounds, such as trans-2,3,5,4’-tetrahydroxystilbene-2-o-β-d-glucopyranoside (tsg), can promote the absorption of emodin and increase its plasma concentration, thereby enhancing its efficacy .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines . It also has anti-bacterial and anti-viral properties, inhibiting the growth of various pathogens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its absorption and bioavailability . Furthermore, the pH and temperature of the environment can also impact its stability and activity .

Biochemical Analysis

Biochemical Properties

Emodin 1-O-beta-D-glucoside interacts with various enzymes and proteins. It primarily transforms into emodin glucuronide with exceedingly low absorption and bioavailability, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .

Cellular Effects

This compound has been shown to have potent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) as well as in mice . It also has effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of tyrosine kinases, such as mitogen-activated protein kinase (MAPK), protein kinase C (PKC), factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated protein kinase (ERK), which play an important regulatory role in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to exert neuroprotective effects in ischemia both in vitro and in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been administered at a single dose (9 μg per mouse, intravenous (i.v.) injection 12 h after CLP) and did not prevent CLP-induced EPCR shedding . Therefore, it was administered two times (9 μg per mouse, once 12, 50 h after CLP, i.v.), which resulted in a decrease in the EPCR shedding .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is transformed into emodin glucuronide, catalyzed by UDP-glucuronosyltransferases (UGTs) 1A1 and UGT1A9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin-1-O-glucoside can be synthesized through the glucosylation of emodin. This process involves the use of plant secondary product glycosyltransferases (PSPGs). For instance, the enzyme UDP-glycosyltransferase (RpUGT1) from the rhizome of Rheum palmatum has been shown to glucosylate emodin, yielding emodin-1-O-glucoside .

Industrial Production Methods: Industrial production of emodin-1-O-glucoside typically involves extraction from plant sources such as Rheum palmatum. The process includes the isolation of emodin followed by its glucosylation using specific enzymes or chemical methods .

Chemical Reactions Analysis

Types of Reactions: Emodin-1-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of emodin-1-O-glucoside, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFEBMBNPRRSI-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020031
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38840-23-2
Record name Emodin 1-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38840-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin 1-O-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN 1-O-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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